molecular formula C₁₀H₂₃BrN₂OS B1147193 [amino(9-hydroxynonylsulfanyl)methylidene]azanium;bromide CAS No. 511545-93-0

[amino(9-hydroxynonylsulfanyl)methylidene]azanium;bromide

Cat. No.: B1147193
CAS No.: 511545-93-0
M. Wt: 299.27
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [amino(9-hydroxynonylsulfanyl)methylidene]azanium;bromide typically involves the reaction of 9-hydroxynonyl bromide with thiourea under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

[amino(9-hydroxynonylsulfanyl)methylidene]azanium;bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[amino(9-hydroxynonylsulfanyl)methylidene]azanium;bromide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of hormone receptor modulators like Fulvestrant.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [amino(9-hydroxynonylsulfanyl)methylidene]azanium;bromide involves its interaction with specific molecular targets. In the context of its use in Fulvestrant synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations include enzyme-mediated reactions and receptor binding processes .

Comparison with Similar Compounds

Similar Compounds

  • Carbamimidothioic Acid 9-Hydroxynonyl Ester Monobromide
  • Carbamimidothioic Acid 9-Hydroxynonyl Ester Chloride
  • Carbamimidothioic Acid 9-Hydroxynonyl Ester Iodide

Uniqueness

[amino(9-hydroxynonylsulfanyl)methylidene]azanium;bromide is unique due to its specific bromide group, which imparts distinct reactivity and properties compared to its chloride and iodide counterparts. The bromide group allows for selective nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

[amino(9-hydroxynonylsulfanyl)methylidene]azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2OS.BrH/c11-10(12)14-9-7-5-3-1-2-4-6-8-13;/h13H,1-9H2,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBKHEAILJZEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCCSC(=[NH2+])N.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747286
Record name Amino[(9-hydroxynonyl)sulfanyl]methaniminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511545-93-0
Record name Carbamimidothioic acid, 9-hydroxynonyl ester, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511545-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amino[(9-hydroxynonyl)sulfanyl]methaniminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(9-hydroxynonyl)thio](imino)methanaminium bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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